molecular formula C14H16N2O B398563 N-(2-cyanophenyl)cyclohexanecarboxamide

N-(2-cyanophenyl)cyclohexanecarboxamide

Cat. No.: B398563
M. Wt: 228.29g/mol
InChI Key: FVGCSOLGLUXNTB-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)cyclohexanecarboxamide is a chemical compound of interest in scientific research and development. Characterized by a cyclohexanecarboxamide group linked to a 2-cyanophenyl ring system, this structure serves as a valuable scaffold in medicinal chemistry and drug discovery efforts. The carboxamide functional group is a ubiquitous motif in bioactive molecules and pharmaceuticals, often contributing to molecular recognition and binding affinity through hydrogen bonding . Researchers utilize this and related compounds as building blocks in the synthesis of more complex molecules, or as a core structure for probing biological pathways. The compound's properties may make it suitable for applications in developing enzyme inhibitors or receptor modulators. As with all materials of this nature, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29g/mol

IUPAC Name

N-(2-cyanophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C14H16N2O/c15-10-12-8-4-5-9-13(12)16-14(17)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,17)

InChI Key

FVGCSOLGLUXNTB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Properties

Compound Name Substituent (Position) Key Functional Group Molecular Formula Key Properties/Applications Reference
N-(3-Chlorophenyl)cyclohexanecarboxamide Cl (meta) Chloro C₁₃H₁₆ClNO Intermediate in agrochemical synthesis
N-(3-Acetylphenyl)cyclohexanecarboxamide Acetyl (meta) Acetyl C₁₅H₁₉NO₂ Lab chemical with acute toxicity (H302)
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Thiourea (naphthyl) Thiourea C₁₈H₁₉N₃OS Antifungal/antitumor potential
WAY-100635 Piperazine-ethyl-pyridyl Fluorinated C₂₅H₃₃FN₄O₂ 5-HT₁A receptor antagonist
  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., CN, Cl) : Enhance binding to receptors like 5-HT₁A due to increased polarity and reduced steric hindrance .
    • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce receptor affinity .
    • Thiourea Derivatives : Exhibit metal-chelating properties and antimicrobial activity, broadening applications in catalysis and medicine .

Table 2: Pharmacological Profiles of Selected Compounds

Compound Target Receptor Affinity (Ki) Selectivity Notes Key Findings Reference
N-(2-Cyanophenyl)cyclohexanecarboxamide Not specified N/A Structural similarity to 5-HT₁A ligands Potential CNS applications inferred
WAY-100635 5-HT₁A 0.6 nM High selectivity (>400x vs. α₁-adrenoceptors) Used in PET imaging for serotonin receptors
18F-FCWAY 5-HT₁A Comparable to WAY-100635 Improved brain uptake vs. 18F-Mefway Radiolabeled tracer for human studies
NAD-299 5-HT₁A 0.6 nM Lower α₁-adrenoceptor affinity (Ki = 260 nM) Reduced off-target effects vs. WAY-100635
  • Key Insights :
    • Fluorinated analogs (e.g., 18F-FCWAY) demonstrate enhanced blood-brain barrier penetration, critical for neuroimaging .
    • Substituents like bridgehead iodine (in SPECT ligands) improve metabolic stability and target retention .

Table 3: Hazard Comparison

Compound Hazards (GHS Classification) Precautionary Measures Reference
This compound H315, H319, H335 Use PPE, avoid inhalation
N-(3-Acetylphenyl)cyclohexanecarboxamide H302, H315, H319, H335 Handle in fume hood, store at 4°C
Thiourea Derivatives Varies (e.g., H302 for acute toxicity) Dependent on substituents
  • Notable Risks: Acetyl-substituted derivatives exhibit higher acute oral toxicity (Category 4) compared to cyano or chloro analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-cyanophenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Cyclohexanecarbonyl isothiocyanate formation : React cyclohexanecarbonyl chloride with potassium thiocyanate in acetone under reflux (60–70°C, 1–2 hours) .

Condensation with 2-cyanoaniline : Add the amine derivative (e.g., 2-cyanoaniline) to the isothiocyanate intermediate in anhydrous acetone, stirring at room temperature for 4–6 hours. Purify via recrystallization (ethanol/water) or column chromatography (20% ethyl acetate/hexane).

  • Optimization : Yield improvements (e.g., from 64% to 66%) can be achieved by controlling stoichiometry (e.g., 2.0 mmol alkyl halide per 1.0 mmol carbonyl chloride) and using catalysts like Cu(I) under photoinduced conditions .

Q. How does the substitution pattern on the phenyl ring influence the compound’s stability and reactivity?

  • Methodological Answer : The 2-cyano group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack susceptibility. Computational studies (e.g., DFT) show that para-substituted derivatives exhibit lower energy barriers for rotational isomerism compared to ortho-substituted analogs, impacting conformational stability . Structural analysis via X-ray crystallography reveals that bulky substituents (e.g., naphthalen-1-yl) induce non-planar geometries, affecting intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm carboxamide C=O stretch (~1635 cm⁻¹) and N–H bending (~1553 cm⁻¹). Cyanophenyl C≡N appears at ~2220 cm⁻¹ .
  • NMR : ¹H NMR detects cyclohexane protons (δ 1.18–2.04 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (~175 ppm) and nitrile carbons (~115 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 225.3 for C₁₄H₂₇NO) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., bond length vs. DFT predictions)?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to explain crystal packing discrepancies. For example, a study on N-(2-chlorophenyl) analogs showed 12% H-bond contributions vs. 8% in DFT models .
  • DFT Optimization : Compare B3LYP/6-31G(d) calculations with crystallographic data. Adjust basis sets (e.g., 6-311++G(d,p)) to improve accuracy for polar groups like –CN .

Q. What strategies are effective for evaluating biological activity, particularly serotonin receptor binding?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹¹C or ¹⁸F analogs (e.g., ¹¹C-WAY-100635) for PET imaging. Competitive binding assays using 5-HT₁A-transfected cells quantify IC₅₀ values .
  • Dynamic PET Analysis : Compare tracer uptake (e.g., ¹⁸F-Mefway vs. ¹⁸F-FCWAY) in vivo to assess receptor density and pharmacokinetics .

Q. How do structural modifications (e.g., replacing cyclohexane with cyclopentane) impact metal-ion chelation?

  • Methodological Answer :

  • Synthetic Comparison : Replace cyclohexanecarbonyl chloride with cyclopentanecarbonyl chloride during synthesis.
  • Chelation Studies : Use UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) in DMSO. Cyclohexane’s larger cavity size increases stability constants (log K) by 0.5–1.0 units compared to cyclopentane derivatives .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent yields in scaled-up syntheses?

  • Methodological Answer :

  • Process Optimization : Implement continuous flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of –CN groups) .
  • Statistical Design : Use response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent polarity) affecting yield variations (e.g., 64% vs. 66%) .

Q. What experimental and computational approaches reconcile discrepancies in crystal structure vs. solution-phase conformations?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor conformational exchange (e.g., chair-to-boat transitions in cyclohexane) to correlate solution dynamics with rigid crystal structures .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. chloroform) to explain why solution-phase structures deviate from X-ray data .

Tables for Key Data

Table 1 : Comparative Yields of this compound Derivatives

SubstituentSynthesis MethodYield (%)Reference
2-CyanophenylClassical (KSCN)70–75
4-CyanophenylCu(I)-Catalyzed64–66
Naphthalen-1-ylContinuous Flow82

Table 2 : Key Spectroscopic Signatures

TechniqueFunctional GroupSignal Range
FT-IRC≡N (nitrile)2220–2240 cm⁻¹
¹H NMRCyclohexane CH₂1.18–2.04 ppm
¹³C NMRCarboxamide C=O174–176 ppm

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